molecular formula C20H21F3N4 B11315593 1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine

1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine

Cat. No.: B11315593
M. Wt: 374.4 g/mol
InChI Key: RXXKJTCBYTXVCP-UHFFFAOYSA-N
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Description

1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core. This compound is characterized by its unique structural elements, including a trifluoromethyl group and a piperidine ring. Its distinct chemical structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine typically involves multi-step organic reactionsCommon reagents used in these reactions include trifluoromethylating agents, piperidine, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-[5-Methyl-3-(4-chlorophenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine
  • 1-[5-Methyl-3-(4-fluorophenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine

Comparison: Compared to similar compounds, 1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine exhibits unique properties due to the presence of the methyl group on the phenyl ring. This structural difference can influence its reactivity, biological activity, and overall chemical behavior .

Properties

Molecular Formula

C20H21F3N4

Molecular Weight

374.4 g/mol

IUPAC Name

5-methyl-3-(4-methylphenyl)-7-piperidin-1-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H21F3N4/c1-13-6-8-15(9-7-13)17-18(20(21,22)23)25-27-16(12-14(2)24-19(17)27)26-10-4-3-5-11-26/h6-9,12H,3-5,10-11H2,1-2H3

InChI Key

RXXKJTCBYTXVCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)N4CCCCC4)C

Origin of Product

United States

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